Carbazomycin D
Overview
Description
Carbazomycin D is a member of the carbazole family of antibiotics, first isolated from the culture broth of the bacterium Streptoverticillium ehimense in the 1980s . Carbazomycins are notable for their unique carbazole framework, which consists of a tricyclic structure with two benzene rings fused on either side of a pyrrole core. This compound, along with its analogs, exhibits significant biological activities, including antibacterial, antifungal, and antioxidant properties .
Mechanism of Action
Target of Action
Carbazomycin D, like its related compounds, primarily targets leukemic cells . It has been shown to have a cytotoxic effect on these cells, making it a potential lead compound for the treatment of acute myeloid leukemia (AML) .
Mode of Action
It is known that related compounds, such as carbazomycin b, hamper the membrane formation of certain bacteria, reduce the production of specific substances like xanthomonadin and extracellular polymeric substance (eps), and change the components of the cell membrane . This leads to structural deformation of the bacterial cells
Biochemical Pathways
This compound likely affects the biochemical pathways involved in cell membrane formation and the production of certain substances within the cell . The compound’s interaction with these pathways can lead to structural deformation of the cells and a negative impact on their metabolism . For instance, Carbazomycin B has been shown to reduce the activity of malate dehydrogenase (MDH) and suppress protein expression .
Pharmacokinetics
The total synthesis of related compounds, such as carbazomycin a, has been achieved , which could provide a basis for further studies on the pharmacokinetics of this compound.
Result of Action
The result of this compound’s action is the cytotoxic effect on leukemic cells . This effect is likely due to the compound’s interaction with the cell membrane and its impact on the cell’s metabolism .
Biochemical Analysis
Biochemical Properties
The latest development of in silico analysis of the biosynthetic gene clusters for bacterial carbazoles has allowed studies on the biosynthesis of a carbazole skeleton, which was established by sequential enzyme-coupling reactions associated with an unprecedented carbazole synthase, a thiamine-dependent enzyme, and a ketosynthase-like enzyme . Carbazomycin D, as a member of the carbazole family, may share similar biochemical properties.
Cellular Effects
It has been shown to be active against certain fungi and bacteria, suggesting that it may interfere with cellular processes in these organisms .
Molecular Mechanism
The biosynthesis of a carbazole skeleton involves sequential enzyme-coupling reactions associated with a carbazole synthase, a thiamine-dependent enzyme, and a ketosynthase-like enzyme . These enzymes may play a role in the molecular mechanism of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Carbazomycin D involves several key steps. The synthesis begins with symmetrical 5-chloro-1,2,3-trimethoxybenzene. The key steps include aryne-mediated carbazole formation and methylation to produce a multiply substituted carbazole . Regioselective demethylation using boron trichloride and subsequent installation of a methoxy group are crucial steps in the synthesis of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with potential scale-up modifications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Carbazomycin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinone derivatives back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted carbazoles, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbazomycin D has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying carbazole chemistry and synthesis.
Biology: this compound exhibits antibacterial and antifungal activities, making it a valuable compound for studying microbial inhibition.
Medicine: Its antioxidant properties are of interest in developing therapeutic agents for oxidative stress-related diseases.
Comparison with Similar Compounds
Carbazomycin D can be compared with other carbazole antibiotics such as Carbazomycin A, Carbazomycin B, and Carbazomycin C. While all these compounds share a similar core structure, they differ in their substituents and biological activities . For example:
Carbazomycin A: Exhibits strong antibacterial and antifungal activities.
Carbazomycin B: Shows stronger antioxidant activity due to the presence of a phenolic hydroxy group.
Carbazomycin C: Known for its 5-lipoxygenase inhibitory activity.
These differences highlight the unique properties of this compound, particularly its methoxy group, which contributes to its distinct biological activities.
Properties
IUPAC Name |
3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-9-10(2)16(20-4)17(21-5)14-12-8-11(19-3)6-7-13(12)18-15(9)14/h6-8,18H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVRXRXZUJFTHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148370 | |
Record name | Carbazomycin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108073-63-8 | |
Record name | Carbazomycin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazomycin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the source of Carbazomycin D?
A1: this compound was isolated from the crude extract of Streptomyces CMU-JT005, an actinomycete strain with nematicidal activity [].
Q2: Are there any other compounds similar to this compound isolated from the same source?
A2: Yes, along with this compound, researchers also isolated 3-Methoxy-2-methyl-carbazole-1,4-quinone and Carbazomycin F from the Streptomyces CMU-JT005 strain []. This suggests that these compounds might share biosynthetic pathways and potentially have related biological activities.
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